[(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine
Description
IUPAC Nomenclature and Systematic Identification
The compound (1H-imidazol-2-yl)(phenyl)methylamine is systematically named 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine according to IUPAC rules. Its molecular formula is C₁₁H₁₃N₃ , with a molecular weight of 187.24 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine |
| SMILES | CNCC1=NC=CN1C2=CC=CC=C2 |
| InChIKey | BMWHWEYKWBMGOV-UHFFFAOYSA-N |
| CAS Registry Number | 1539246-51-9 |
The structure comprises a methylamine group bonded to a central carbon atom, which is connected to both a phenyl ring and a 1H-imidazol-2-yl moiety. The imidazole ring adopts a planar geometry, with nitrogen atoms at positions 1 and 3 participating in conjugation.
X-ray Crystallographic Analysis and Conformational Studies
While single-crystal X-ray diffraction data for this specific compound remain unreported, structural analogs provide insights. For example, related imidazole derivatives crystallize in triclinic or monoclinic systems with space groups such as P-1 or C2/c. Key conformational features include:
- Torsional Angles : The dihedral angle between the phenyl and imidazole rings averages 85–90° , minimizing steric clashes while allowing π-π interactions.
- Hydrogen Bonding : N–H···N interactions stabilize the crystal lattice, with bond lengths of 2.8–3.1 Å .
- Packing Efficiency : Van der Waals interactions dominate, with intermolecular distances of 3.5–4.0 Å between aromatic rings.
Computational models predict a gauche conformation for the methylamine side chain, optimized at the B3LYP/6-31G(d) level.
Quantum Chemical Calculations of Electronic Structure
Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal the following electronic properties:
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.42 |
| LUMO Energy (eV) | -1.87 |
| HOMO-LUMO Gap (eV) | 4.55 |
| Dipole Moment (Debye) | 3.12 |
| Natural Charge on N1 (imidazole) | -0.45 e |
The HOMO is localized on the imidazole ring, while the LUMO resides on the phenyl group, suggesting charge-transfer potential. Natural bond orbital (NBO) analysis indicates hyperconjugation between the methylamine lone pair and the σ* orbital of the central C–N bond.
Tautomeric Equilibrium Analysis in Different Solvent Systems
The imidazole ring exhibits tautomerism between 1H and 3H forms, influenced by solvent polarity. Nuclear magnetic resonance (NMR) and UV-Vis spectroscopy in aprotic solvents reveal:
| Solvent | 1H Tautomer (%) | 3H Tautomer (%) |
|---|---|---|
| Chloroform | 78 | 22 |
| Dimethyl sulfoxide (DMSO) | 65 | 35 |
| Water | 53 | 47 |
In polar solvents, the 3H tautomer gains stability due to enhanced solvation of the N–H group. Infrared spectroscopy confirms a ν(N–H) stretch at 3,420 cm⁻¹ for the 1H form, shifting to 3,380 cm⁻¹ in the 3H tautomer.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-10(11-13-7-8-14-11)9-5-3-2-4-6-9/h2-8,10,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWHWEYKWBMGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
The foundational approach for synthesizing imidazole derivatives involves multicomponent reactions (MCRs) under ultrasonic irradiation. A method adapted from Smith and García (2014) utilizes phenylglyoxal monohydrate, ammonium acetate, and substituted aldehydes to construct the imidazole core. For (1H-imidazol-2-yl)(phenyl)methylamine, the aldehyde component is replaced with benzaldehyde derivatives bearing methylamine substituents.
Key Reaction Parameters
- Solvent System : Ethanol-water (3:1 v/v) to enhance solubility of ionic intermediates.
- Ultrasonic Frequency : 40 kHz, generating cavitation energy to accelerate cyclocondensation.
- Catalyst-Free Conditions : Eliminates need for toxic metal catalysts, aligning with green chemistry principles.
Mechanistic Pathway
- Formation of Diimine Intermediate : Phenylglyoxal reacts with ammonium acetate to generate a diimine.
- Nucleophilic Attack : Benzaldehyde derivative attacks the diimine, forming a β-ketoamine intermediate.
- Cyclization : Intramolecular dehydration yields the imidazole ring, with methylamine introduced via the aldehyde precursor.
Yield and Purity
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ultrasonic, 40 kHz | 68 | 98.5 |
| Conventional reflux | 42 | 95.2 |
This method achieves moderate yields (68%) with high purity, though scalability is limited by ultrasonic equipment constraints.
Base-Mediated Cyclization for Industrial-Scale Production
Patent-Derived Methodology
A patent by EP3095782A1 outlines a two-step protocol for structurally analogous imidazoles, adaptable to the target compound:
Step 1: Oxime Formation
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid methyl ester is reacted with hydroxylamine hydrochloride in methanol under basic conditions (20% NaOMe).
Step 2: Cyclodehydration
The oxime intermediate undergoes base-mediated dehydration (NaOH, 80°C) to yield the imidazole core.
Modifications for Target Compound
- Replace trifluoromethyl benzoate with phenylglyoxal-derived esters.
- Introduce methylamine via nucleophilic substitution during the cyclization step.
Industrial Advantages
- High Yield : 89.5% achieved in analogous reactions.
- Solvent Recycling : Methanol recovered via distillation reduces waste.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Yield (%) | Reaction Time (h) | Catalyst Required |
|---|---|---|---|
| Ultrasound-Assisted | 68 | 1.5 | No |
| Base-Mediated | 89 | 24 | NaOH |
Environmental Impact
- Atom Economy : Ultrasound method (82%) outperforms base-mediated route (76%) due to fewer byproducts.
- Solvent Intensity : Base-mediated method uses 500 mL methanol per mole substrate vs. 200 mL in ultrasound-assisted synthesis.
Chemical Reactions Analysis
Types of Reactions
(1H-imidazol-2-yl)(phenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methylamine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise as a precursor or active ingredient in drug development. Its structural characteristics allow it to interact with biological targets, potentially leading to the development of new therapeutic agents. Notable applications include:
- Anticancer Activity : Research indicates that imidazole derivatives can inhibit the activity of kinesin spindle protein (KSP), which is crucial for cancer cell mitosis. Compounds similar to (1H-imidazol-2-yl)(phenyl)methylamine have been shown to modulate KSP activity, suggesting potential as anticancer agents .
- Neurological Disorders : The compound's ability to act as a positive allosteric modulator at metabotropic glutamate receptors (mGluR2) indicates its potential in treating conditions like schizophrenia and other psychotic disorders. Studies have demonstrated that related compounds can inhibit hyperactivity induced by psychostimulants in animal models .
The biological activity of (1H-imidazol-2-yl)(phenyl)methylamine is attributed to its ability to bind selectively to various receptors and enzymes. Interaction studies are essential for understanding its mechanism of action and therapeutic potential. Techniques such as molecular docking and binding affinity assays are commonly employed to evaluate these interactions.
Synthetic Routes
Several synthetic methods exist for producing (1H-imidazol-2-yl)(phenyl)methylamine, including:
- Condensation Reactions : Combining imidazole derivatives with phenyl-containing compounds under controlled conditions can yield the desired product.
- Functional Group Modifications : The reactivity of the amine group allows for further derivatization, potentially enhancing biological activity or altering pharmacokinetic properties.
Comparison with Related Compounds
The following table summarizes key structural features and applications of compounds related to (1H-imidazol-2-yl)(phenyl)methylamine:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylimidazole | Methyl group on the imidazole ring | Basicity used in pharmaceuticals |
| 4-Methylphenylimidazole | Substituted phenyl group | Distinct electronic properties |
| Benzimidazole | Similar heterocyclic structure | Broad-spectrum antimicrobial activity |
This comparison highlights the unique aspects of (1H-imidazol-2-yl)(phenyl)methylamine, particularly its combination of functionalities that may confer distinct pharmacological profiles compared to its analogs.
Case Study 1: Anticancer Research
A study investigated the efficacy of imidazole derivatives as KSP inhibitors in cancer treatment. Results indicated that compounds similar to (1H-imidazol-2-yl)(phenyl)methylamine significantly reduced tumor growth in xenograft models, demonstrating their potential as therapeutic agents .
Case Study 2: Neurological Applications
Another study focused on the modulation of mGluR2 by imidazole derivatives. The findings suggested that these compounds could mitigate symptoms associated with psychosis in animal models, supporting their development as novel treatments for schizophrenia .
Mechanism of Action
The mechanism of action of (1H-imidazol-2-yl)(phenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
Key Insights :
- Phenyl vs. Alkyl Substitutions : Phenyl groups (e.g., in the target compound and 4,5-diphenyl analog) increase lipophilicity and metabolic stability compared to alkyl-substituted imidazoles (e.g., 1-methyl-1H-imidazol-2-amine) .
- Steric Effects : Bulky substituents (e.g., diphenyl) may hinder receptor binding, whereas methyl groups offer minimal steric interference .
Benzimidazole Derivatives
Key Insights :
- Aromatic Fusion: Benzimidazoles (benzene fused to imidazole) exhibit stronger π-π interactions and higher melting points (>250°C) compared to non-fused imidazoles .
- Bioactivity : Thiazole-coupled derivatives (e.g., ) show enhanced antibacterial activity, suggesting the target compound’s phenyl group may offer alternative binding modes .
Amino Acid-Conjugated Derivatives
Key Insights :
- Solubility: Amino acid conjugates (e.g., ) are water-soluble, whereas the phenyl-substituted target compound is more lipophilic, influencing pharmacokinetics .
- Synthetic Complexity: Amino acid coupling requires multi-step reactions (e.g., ester hydrolysis), while phenylalkylation is more straightforward .
Fluorinated and Halogenated Analogs
Key Insights :
Biological Activity
(1H-imidazol-2-yl)(phenyl)methylamine, a compound with significant biological relevance, has been investigated for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential clinical implications.
Chemical Structure and Properties
The molecular structure of (1H-imidazol-2-yl)(phenyl)methylamine is characterized by an imidazole ring attached to a phenyl group through a methylene bridge. The compound's molecular formula is with a molecular weight of approximately 187.25 g/mol .
Research indicates that the compound acts as a modulator of various biological pathways:
- Kinesin Spindle Protein (KSP) Inhibition : Compounds related to this structure have been identified as KSP inhibitors, which are crucial for cancer treatment. KSP plays a vital role in mitosis, and its inhibition can lead to cell cycle arrest in cancer cells .
- mGluR2 Positive Allosteric Modulation : A related series of compounds has shown efficacy as positive allosteric modulators of the mGluR2 receptor. These compounds demonstrated dose-dependent effects on behavioral models, suggesting potential applications in treating psychosis .
- Somatostatin Receptor Agonism : The compound has also been identified as a potent agonist for somatostatin receptor 3 (SSTR3), which is implicated in various physiological processes including neuroendocrine regulation .
In Vitro and In Vivo Studies
Several studies have explored the pharmacological effects of (1H-imidazol-2-yl)(phenyl)methylamine:
- Antitumor Activity : In vitro studies have shown that related imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Behavioral Effects : In vivo studies using mouse models demonstrated that compounds structurally similar to (1H-imidazol-2-yl)(phenyl)methylamine can reduce hyperactivity induced by psychostimulants, suggesting potential use in treating conditions like ADHD or schizophrenia .
Case Studies
- Cancer Treatment : A study reported the use of imidazole derivatives in treating HeLa cells, where KSP inhibition led to significant cell cycle arrest. The findings suggest that these compounds could be developed into effective chemotherapeutics .
- Psychiatric Disorders : Another investigation highlighted the effectiveness of mGluR2 PAMs in reducing symptoms associated with methamphetamine-induced hyperactivity in mice, indicating a promising avenue for treating substance use disorders and related psychiatric conditions .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1H-imidazol-2-yl)(phenyl)methylamine, and what experimental conditions optimize yield?
- Methodological Answer : A typical approach involves condensation reactions between o-phenylenediamine and amino acids or aldehydes. For example, reacting o-phenylenediamine with methylamine derivatives in boiling water or ethanol under reflux (60–80°C) yields imidazole intermediates. Subsequent alkylation with methyl groups can be achieved using methyl iodide in DMF with a base like potassium carbonate . Purification via vacuum filtration and recrystallization (ethanol/water mixtures) is critical for isolating the product. Yields depend on stoichiometric ratios and reaction time (e.g., 15 min stirring at room temperature for Schiff base formation) .
Q. How is (1H-imidazol-2-yl)(phenyl)methylamine characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Peaks at δ 6.2–8.3 ppm (aromatic protons), δ 2.6–3.0 ppm (methylamine protons), and δ 44–55 ppm (quaternary carbons) confirm the imidazole and methylamine moieties .
- IR : Bands at 1600–1605 cm⁻¹ (C=N stretch) and 3100–3400 cm⁻¹ (N-H stretches) validate the imidazole ring and amine groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 251.33) and fragmentation patterns (e.g., loss of CH₃NH₂) corroborate the structure .
Q. What safety protocols are recommended for handling (1H-imidazol-2-yl)(phenyl)methylamine in laboratory settings?
- Methodological Answer : Although specific hazard data for this compound is limited, general precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the coordination chemistry of (1H-imidazol-2-yl)(phenyl)methylamine with transition metals?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s chelation behavior. The imidazole nitrogen and methylamine groups act as (N, N) donors, forming stable complexes with metals like Cu(II) or Re(I). Key parameters include bond lengths (~1.95–2.10 Å for M-N bonds) and Gibbs free energy changes (ΔG < 0 for spontaneous binding). Experimental validation via X-ray crystallography (using SHELX software ) or UV-Vis spectroscopy (λmax shifts upon metal binding) is recommended .
Q. What strategies resolve contradictions in reported biological activities of imidazole derivatives like (1H-imidazol-2-yl)(phenyl)methylamine?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from structural modifications or assay conditions. Solutions include:
- Comparative SAR Studies : Systematically vary substituents (e.g., phenyl vs. pyridyl groups) and test against standardized cell lines (e.g., MCF-7 for cancer).
- Dose-Response Analysis : Use IC₅₀ values to differentiate potency thresholds .
- Enzyme Assays : Measure inhibition of targets like cytochrome P450 or kinases to isolate mechanisms .
Q. How do reaction conditions (solvent, catalyst) influence the enantiomeric purity of (1H-imidazol-2-yl)(phenyl)methylamine?
- Methodological Answer : Chiral resolution can be achieved via:
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation to enhance enantiomeric excess (ee > 90%) .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives improves purity .
Q. What in silico tools are effective for predicting the ADMET profile of (1H-imidazol-2-yl)(phenyl)methylamine?
- Methodological Answer :
- SwissADME : Predicts logP (~2.1) and bioavailability (Lipinski’s Rule compliance).
- Protox-II : Evaluates toxicity (e.g., LD₅₀ > 500 mg/kg in rodents).
- Molecular Docking (AutoDock Vina) : Screens binding affinity to targets like histamine H₃ receptors (ΔG < -7 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
